(S)-(+)-Norepinephrine L-bitartrate

説明

The exact mass of the compound d-Noradrenaline bitartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(+)-Norepinephrine L-bitartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-Norepinephrine L-bitartrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

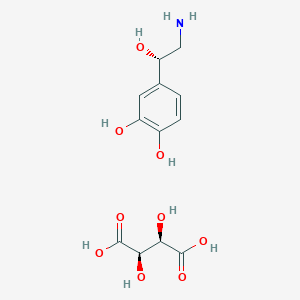

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-HQWYAZORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212982 |

Source

|

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-88-4 |

Source

|

| Record name | 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-(+)-Norepinephrine L-bitartrate

Introduction: The Pivotal Role of Norepinephrine in Physiological Regulation

(S)-(+)-Norepinephrine, a catecholamine, is a cornerstone of mammalian physiology, functioning as a critical neurotransmitter within the central and sympathetic nervous systems and as a hormone released from the adrenal medulla.[1][2][3] Its actions are fundamental to the "fight-or-flight" response, a state of heightened arousal and readiness to confront or flee from perceived threats.[1][2] The L-bitartrate salt of (S)-(+)-Norepinephrine is a stable, water-soluble form commonly utilized in clinical and research settings to leverage its potent physiological effects, primarily in the management of vasodilatory shock states like septic and neurogenic shock.[4][5] This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of (S)-(+)-Norepinephrine L-bitartrate, intended for researchers, scientists, and professionals in drug development.

Structurally, norepinephrine is a phenethylamine distinguished by a catechol moiety—a benzene ring with two adjacent hydroxyl groups—and an ethylamine side chain.[2] It is synthesized from the amino acid tyrosine through a series of enzymatic steps, with dopamine as its immediate precursor.[1][6] The actions of norepinephrine are terminated through several mechanisms, including reuptake into presynaptic neurons by the norepinephrine transporter (NET), enzymatic degradation by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), or diffusion from the synaptic cleft.[1][7] The primary mechanism for terminating noradrenergic signaling is the reuptake of norepinephrine by the NET.[7][8]

Adrenergic Receptor Engagement: The Gateway to Cellular Response

Norepinephrine exerts its diverse physiological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[1][2] These receptors are broadly classified into two main families, α-adrenergic and β-adrenergic receptors, each with multiple subtypes.[2][6] Norepinephrine displays varying affinities for these receptor subtypes, which dictates the tissue-specific and dose-dependent nature of its effects.

Receptor Subtypes and Binding Profile

-

α-Adrenergic Receptors : These are subdivided into α1 and α2 subtypes. Norepinephrine is a potent agonist at both α1 and α2 receptors.[4][9]

-

β-Adrenergic Receptors : These are subdivided into β1, β2, and β3 subtypes. Norepinephrine is a potent agonist at β1 receptors but has a significantly lower affinity for β2 receptors.[9][10]

The differential binding affinity of norepinephrine is a key determinant of its physiological and pharmacological profile. For instance, its strong agonism at α1 receptors is primarily responsible for its potent vasoconstrictive effects.[4][11]

| Receptor Subtype | Norepinephrine Binding Affinity (Ki) | Primary G Protein Coupling |

| α1 | ~330 nM[12] | Gq |

| α2 | ~56 nM | Gi[13] |

| β1 | High Affinity (Potent Agonist)[9][10] | Gs[13][14] |

| β2 | Low Affinity[9][10] | Gs[14] |

Intracellular Signaling Cascades: Translating Receptor Binding into Cellular Action

The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling pathways mediated by heterotrimeric G proteins. The specific G protein coupled to a receptor subtype determines the downstream second messenger system that is engaged.[13][14]

α1-Adrenergic Receptor Signaling Pathway

Upon norepinephrine binding, α1-adrenergic receptors, which are coupled to Gq proteins, activate phospholipase C (PLC).[13][15] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15] The elevated intracellular Ca2+, in concert with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets to elicit cellular responses, most notably smooth muscle contraction leading to vasoconstriction.[11][15]

α1-Adrenergic Receptor Signaling Pathway

β1-Adrenergic Receptor Signaling Pathway

β1-adrenergic receptors are coupled to the stimulatory G protein, Gs.[13][14] When activated by norepinephrine, the Gs alpha subunit dissociates and activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA).[17][18] PKA subsequently phosphorylates various intracellular proteins, leading to a cascade of events that result in increased heart rate (chronotropy) and contractility (inotropy).[6][9]

β1-Adrenergic Receptor Signaling Pathway

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to the inhibitory G protein, Gi.[13] Activation of these receptors by norepinephrine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[13] These receptors are often located on presynaptic nerve terminals and their activation serves as a negative feedback mechanism to inhibit further release of norepinephrine.[6]

Physiological Manifestations of Norepinephrine Action

The integrated effects of norepinephrine on various organ systems are a direct consequence of its receptor binding profile and the subsequent signaling cascades.

-

Cardiovascular System : The most prominent effects of norepinephrine are on the cardiovascular system. Its potent α1-adrenergic agonism causes widespread vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[1][4] The β1-adrenergic stimulation increases heart rate and cardiac contractility, further contributing to an elevation in cardiac output and blood pressure.[4][9]

-

Central Nervous System : In the brain, norepinephrine plays a crucial role in attention, arousal, and the sleep-wake cycle.[2][19] It also modulates mood and memory.[19]

-

Metabolic Effects : Norepinephrine can trigger the release of glucose from energy stores and increase the levels of circulating free fatty acids.[1]

Experimental Protocols for Investigating Norepinephrine's Mechanism of Action

A thorough understanding of norepinephrine's mechanism of action relies on a suite of well-established experimental techniques.

Receptor Binding Assays

These assays are fundamental for determining the affinity and selectivity of norepinephrine for different adrenergic receptor subtypes. A common approach is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation : Prepare cell membranes from a cell line recombinantly expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Incubation : Incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]prazosin for α1 receptors or [3H]propranolol for β receptors) and varying concentrations of unlabeled norepinephrine.

-

Separation : Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification : Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding of the radioligand against the logarithm of the norepinephrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

Second Messenger Assays

These assays quantify the downstream signaling molecules produced upon receptor activation.

Protocol: cAMP Assay

-

Cell Culture and Treatment : Culture cells expressing the β-adrenergic receptor of interest and treat them with varying concentrations of norepinephrine for a specified time.

-

Cell Lysis : Lyse the cells to release intracellular contents.

-

cAMP Quantification : Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[16][20] In these assays, cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.[20] The signal generated is inversely proportional to the amount of cAMP in the sample.[20]

Protocol: IP3/IP1 Assay

-

Cell Culture and Treatment : Culture cells expressing the α1-adrenergic receptor and treat them with norepinephrine.

-

Inhibition of IP1 Degradation : Add lithium chloride (LiCl) to the cells to inhibit the degradation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[21]

-

Cell Lysis : Lyse the cells.

-

IP1 Quantification : Measure the accumulated IP1 using an HTRF-based assay.[21] This assay involves a competitive binding format where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.[21]

Conclusion

(S)-(+)-Norepinephrine L-bitartrate is a powerful sympathomimetic agent whose mechanism of action is intricately linked to its interaction with adrenergic receptors. Its ability to potently activate α1- and β1-adrenergic receptors triggers distinct G protein-mediated signaling cascades, leading to profound physiological effects, most notably on the cardiovascular system. A detailed understanding of these molecular pathways, from receptor binding to second messenger production and downstream cellular responses, is essential for its rational use in clinical settings and for the development of novel therapeutics targeting the adrenergic system. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the nuances of norepinephrine signaling and its role in health and disease.

References

-

Norepinephrine | Definition, Function, Effects, & Facts - Britannica. (2025, December 13). In Encyclopædia Britannica. Retrieved from [Link]

-

Circulating Catecholamines. (n.d.). In Cardiovascular Physiology Concepts. Retrieved from [Link]

-

Hahn, M. K., & Blakely, R. D. (2002). Norepinephrine transporter inhibitors and their therapeutic potential. ACS Chemical Neuroscience, 1(1), 4-16. Retrieved from [Link]

-

Norepinephrine transporter. (2023, November 14). In Wikipedia. Retrieved from [Link]

-

What is a Norepinephrine Transporter? (2023, September 21). In Mental Health Matters. Retrieved from [Link]

-

Norepinephrine. (2023, December 2). In Wikipedia. Retrieved from [Link]

-

Norepinephrine: What It Is, Function, Deficiency & Side Effects. (2022, March 27). Cleveland Clinic. Retrieved from [Link]

-

Norepinephrine bitartrate. (2021, March 18). In New Drug Approvals. Retrieved from [Link]

-

Zhong, H., et al. (2010). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Bioorganic & Medicinal Chemistry Letters, 20(5), 1642-1645. Retrieved from [Link]

-

The norepinephrine transporter and its regulation. (n.d.). PubMed. Retrieved from [Link]

-

Noradrenaline (or norepinephrine). (n.d.). Paris Brain Institute. Retrieved from [Link]

-

Neurotransmitter Action: G-Protein-Coupled Receptors. (n.d.). In Foundations of Neuroscience. Retrieved from [Link]

-

Physiology, Noradrenergic Synapse. (2023, May 1). In StatPearls. Retrieved from [Link]

-

The norepinephrine transporter in physiology and disease. (n.d.). PubMed. Retrieved from [Link]

-

Physiology, Catecholamines. (2024, December 11). In StatPearls. Retrieved from [Link]

-

Norepinephrine transporter function and human cardiovascular disease. (2010). Trends in Cardiovascular Medicine, 20(4), 123-128. Retrieved from [Link]

-

What to know about epinephrine and norepinephrine. (2022, May 10). Medical News Today. Retrieved from [Link]

-

What is the mechanism of Norepinephrine Bitartrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

What is Norepinephrine Bitartrate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

-

Current concepts in GPCR signaling. (n.d.). ResearchGate. Retrieved from [Link]

-

NOREPINEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 12). Gpatindia. Retrieved from [Link]

-

Norepinephrine. (n.d.). PubChem. Retrieved from [Link]

-

Norepinephrine Bitartrate. (n.d.). PubChem. Retrieved from [Link]

-

IP3/IP1 Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways. (2022, August 31). Translational Lung Cancer Research. Retrieved from [Link]

-

G Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20). Circulation Research. Retrieved from [Link]

-

The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (2020). Molecular Medicine Reports, 22(4), 3357-3371. Retrieved from [Link]

-

cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

cAMP Assay Kits. (n.d.). Biocompare. Retrieved from [Link]

-

Functional and Regional Specificity of Noradrenergic Signaling for Encoding and Retrieval of Associative Recognition Memory in the Rat. (2025, June 11). Journal of Neuroscience. Retrieved from [Link]

-

8.4: G-protein Coupled Receptors (GPCRs). (2023, August 31). Biology LibreTexts. Retrieved from [Link]

-

Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. (2020, October 22). Nature Communications, 11, 5323. Retrieved from [Link]

-

Adrenergics Module. (n.d.). Pitt Cardiology. Retrieved from [Link]

- US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity. (n.d.). Google Patents.

-

Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. (2018). Neurochemical Research, 43(12), 2276-2287. Retrieved from [Link]

-

2-Minute Neuroscience: Norepinephrine. (2019, December 4). YouTube. Retrieved from [Link]

Sources

- 1. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Epinephrine vs. norepinephrine: What to know [medicalnewstoday.com]

- 6. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Physiology | Circulating Catecholamines [cvphysiology.com]

- 10. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 11. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 14. ahajournals.org [ahajournals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

(S)-(+)-Norepinephrine L-bitartrate: A Comprehensive Technical Guide to Chemical Properties and Stability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: (S)-(+)-Norepinephrine L-bitartrate, a critical catecholamine used as a potent vasopressor, demands a thorough understanding of its chemical characteristics and stability profile for effective formulation, storage, and clinical application. This guide provides an in-depth analysis of its physicochemical properties, elucidates the primary factors influencing its stability—namely light, pH, temperature, and oxidation—and details its degradation pathways. Furthermore, it offers field-proven, step-by-step experimental protocols for conducting forced degradation studies and employing a stability-indicating HPLC-UV method for accurate analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work with this essential compound.

Introduction

(S)-(+)-Norepinephrine, also known as L-Noradrenaline, is an endogenous catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone secreted by the adrenal medulla.[1] It plays a crucial role in the body's "fight-or-flight" response by increasing heart rate, blood pressure, and glucose release.[2] In clinical practice, its L-bitartrate salt monohydrate form is widely utilized as a vasopressor to manage life-threatening hypotension and shock.[3][4]

The efficacy and safety of norepinephrine bitartrate formulations are intrinsically linked to their chemical integrity. The presence of a catechol moiety in its structure makes the molecule highly susceptible to degradation, posing significant challenges for drug development, manufacturing, and handling. Understanding the precise chemical properties and stability limitations is therefore paramount to ensure product quality, therapeutic potency, and patient safety. This guide synthesizes critical data to provide a comprehensive technical overview for scientific professionals.

Core Chemical Properties

A foundational understanding of the chemical and physical properties of (S)-(+)-Norepinephrine L-bitartrate is essential for its application in research and pharmaceutical development.

Chemical Structure and Stereochemistry

(S)-(+)-Norepinephrine L-bitartrate is the hydrated L-(+)-tartaric acid salt of (S)-(+)-norepinephrine (also designated as the R-isomer). The stereochemistry of the molecule is critical to its pharmacological activity.

Caption: Chemical structure of (S)-(+)-Norepinephrine L-bitartrate monohydrate.

Physicochemical Properties

The key physicochemical properties are summarized in the table below. These parameters are fundamental for designing dosage forms, predicting solubility behavior, and establishing analytical methods.

| Property | Value | Reference(s) |

| Synonyms | L-Noradrenaline bitartrate monohydrate, Levarterenol bitartrate | [3][5][6] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 108341-18-0 (monohydrate) | [3][5] |

| Molecular Formula | C₈H₁₁NO₃·C₄H₆O₆·H₂O | [3][5][7] |

| Molecular Weight | 337.28 g/mol (monohydrate) | [3][7] |

| Melting Point | 100-106 °C (with decomposition) | [3][8] |

| Solubility | Sparingly soluble in water; very slightly soluble in alcohol and ether; readily soluble in acids. Soluble in DMSO. | [2][5][9] |

| pKa | 8.58 (conjugate acid) | [10] |

| Specific Optical Rotation | -10° to -12° (Conditions: 50 mg/mL in water) | [11] |

| pH of Injection | 3.0 to 4.5 | [9][12] |

Stability Profile

Norepinephrine bitartrate is an inherently labile molecule. Its stability is a critical quality attribute that must be controlled throughout the product lifecycle.

Factors Affecting Stability

Multiple environmental factors can accelerate the degradation of norepinephrine, compromising its potency and leading to the formation of potentially harmful byproducts.

-

Oxidation: The catechol functional group is highly susceptible to oxidation, which is the primary degradation pathway. This reaction is autocatalytic and is accelerated by the presence of oxygen, heavy metal ions, and alkaline pH.[12][13] Oxidation often results in a color change, with solutions turning pink, red, or brown.[12][14] To mitigate this, formulations often include an antioxidant such as sodium metabisulfite.[2]

-

Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative degradation.[15] Therefore, the compound and its solutions must be protected from light at all times.[16][17] Studies have shown that light exposure is a significant variable affecting the stability of norepinephrine solutions.

-

pH: The pH of the solution is a critical determinant of norepinephrine's stability.[12] It is most stable in acidic conditions, typically between pH 3.6 and 6.[12] In alkaline environments (pH > 6), the rate of oxidation increases dramatically, leading to rapid degradation.[12]

-

Temperature: Elevated temperatures increase the rate of chemical degradation.[12] While injections are often stored at controlled room temperature (20-25°C), long-term stability is significantly improved under refrigerated (2-8°C) or frozen (-20°C) conditions.[16][18][19][20] Temperature is considered a major catalyst in the degradation process.[15][20]

Degradation Pathways

The degradation of norepinephrine primarily proceeds through oxidation. The initial step involves the oxidation of the catechol ring to form a highly reactive ortho-quinone intermediate. This intermediate can then undergo a series of further reactions, including cyclization and polymerization, to form a complex mixture of colored degradation products, such as adrenochrome.

In biological systems, norepinephrine is metabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][21][22] These enzymatic pathways lead to the formation of inactive metabolites, with the principal end product being vanillylmandelic acid (VMA), which is excreted in the urine.[21][22]

Caption: Key chemical and metabolic degradation pathways of norepinephrine.

Storage and Handling Recommendations

Based on the stability profile, the following practices are essential for maintaining the integrity of (S)-(+)-Norepinephrine L-bitartrate:

-

Solid Compound: Store in tightly closed containers, protected from light, in a dry, well-ventilated area.[17][23] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[5][17]

-

Aqueous Solutions: Solutions should be prepared fresh if possible. If stored, they must be protected from light and refrigerated.[18][19] The use of dextrose-containing diluents can offer some protection against oxidation.[12] The pH should be maintained in the acidic range (3.6-6).[12]

-

Inspection: Always visually inspect solutions before use. Do not use if the solution is discolored (e.g., pinkish, brown) or contains a precipitate.[12]

-

Incompatibilities: Avoid mixing with strong acids, strong bases, and strong oxidizing agents.[9] Be cautious with additives that could raise the final pH of the solution above 6.[12]

Experimental Protocols for Stability Assessment

To ensure product quality, stability must be empirically demonstrated. This requires a validated stability-indicating analytical method and a systematic approach to stress testing.

Caption: General workflow for a forced degradation and stability study.

Protocol: Forced Degradation Study

A forced degradation or stress study is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This protocol provides a framework for such a study.[15][24][25]

Objective: To accelerate the degradation of norepinephrine bitartrate under various stress conditions to develop and validate a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of (S)-(+)-Norepinephrine L-bitartrate in an appropriate solvent (e.g., water or 0.9% NaCl) at a known concentration (e.g., 100 µg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1.0 M HCl.

-

Heat the mixture in a water bath at 90°C for 1-2 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.

-

Dilute to a target concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 1.0 M NaOH.

-

Heat the mixture in a water bath at 90°C for 1 hour.[24]

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M HCl.

-

Dilute to a target concentration with the mobile phase.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a target concentration with the mobile phase.

-

-

Thermal Degradation:

-

Keep an aliquot of the stock solution in a heated chamber at 70°C for 3 days.[15]

-

Cool to room temperature and dilute to a target concentration with the mobile phase.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 48 hours).[15]

-

A control sample should be wrapped in aluminum foil and kept alongside.

-

Dilute to a target concentration with the mobile phase.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC-UV Method

This method must be able to separate the intact norepinephrine peak from all potential degradation products, excipients, and impurities.[13][24]

Objective: To quantify the concentration of norepinephrine and monitor the formation of degradation products over time.

Typical HPLC Parameters:

-

Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of an aqueous solution containing an ion-pairing agent like sodium 1-octanesulfonate and an organic modifier like methanol (e.g., 80:20 v/v).[13] The pH of the aqueous phase should be acidic to ensure stability and good peak shape.

-

Flow Rate: 1.0 - 1.5 mL/min.[13]

-

Detection Wavelength: 280 nm, or a lower wavelength like 199 nm may be used.[13] A PDA detector is recommended to check for peak purity.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the results of the forced degradation study, ensuring that all degradation product peaks are well-resolved from the main norepinephrine peak.

Conclusion

(S)-(+)-Norepinephrine L-bitartrate is a chemically sensitive compound whose stability is profoundly influenced by its environment. The catechol moiety makes it particularly vulnerable to oxidative degradation, a process catalyzed by light, elevated pH, and high temperatures. A comprehensive understanding of these properties and the implementation of rigorous controls—including protection from light, maintenance of an acidic pH, use of antioxidants, and controlled storage temperatures—are imperative for any professional working with this drug. The application of validated, stability-indicating analytical methods, underpinned by thorough forced degradation studies, provides the necessary framework to ensure the quality, safety, and efficacy of norepinephrine formulations from development through to clinical use.

References

-

Chemsrc. Norepinephrine Bitartrate | CAS#:108341-18-0. [Link]

-

Viatris. Norepinephrine Bitartrate Injection - Safety Data Sheet. 2023. [Link]

-

Alshak, M.N., MDas, J. Physiology, Noradrenergic Synapse. In: StatPearls. StatPearls Publishing; 2024. [Link]

-

Klabunde, R.E. Norepinephrine and Epinephrine Metabolism. Cardiovascular Physiology Concepts. [Link]

-

Meitheal Pharmaceuticals. Norepinephrine Bitartrate Injection, USP - Safety Data Sheet. 2021. [Link]

-

Wikipedia. Norepinephrine. [Link]

-

Pfizer Medical - US. LEVOPHED® (norepinephrine bitartrate injection, USP) How Supplied/Storage and Handling. [Link]

-

PubChem - NIH. noradrenaline and adrenaline degradation | Pathway. [Link]

-

PubChem - NIH. Norepinephrine. [Link]

-

Bio-Techne. Noradrenaline bitartrate. [Link]

-

ResearchGate. Diagram showing the three main pathways for metabolism of the norepinephrine (NE) and epinephrine (E). [Link]

-

PubChem - NIH. Norepinephrine - Experimental Properties. [Link]

-

Kaushal, G., et al. Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. Journal of Liquid Chromatography & Related Technologies. 2012;35(18):2534-2542. [Link]

-

Taylor & Francis Online. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. 2012. [Link]

-

ResearchGate. Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. [Link]

-

d'Huart, E., et al. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Francaises. 2019;77(3):212-221. [Link]

-

PubMed. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. [Link]

-

de Abreu, L.C.L., et al. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. Biomedical Chromatography. 2020;34(7):e4832. [Link]

-

Semantic Scholar. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. [Link]

-

PubMed. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. [Link]

- Google Patents.

-

The Japanese Pharmacopoeia. Official Monographs for Part I / Norepinephrine. [Link]

-

Regulations.gov. USP 41 Official Monographs / Norepinephrine. 2018. [Link]

-

Rousseau, A., et al. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy. 2021;28(e1):e43-e49. [Link]

-

European Journal of Hospital Pharmacy. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. 2021. [Link]

-

Donnelly, R.F. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. The Canadian Journal of Hospital Pharmacy. 2011;64(4):255-261. [Link]

-

New Drug Approvals. Norepinephrine bitartrate. 2021. [Link]

-

PubChem - NIH. Norepinephrine Bitartrate. [Link]

-

DrugBank Online. Norepinephrine Bitartrate. [Link]

-

ASHP Publications. Norepinephrine Bitartrate. In: ASHP Injectable Drug Information. [Link]

-

Calbiochem. Norepinephrine-(+)-bitartrate salt monohydrate. [Link]

-

precisionFDA. NOREPINEPHRINE BITARTRATE. [Link]

-

Rousseau, A., et al. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. BMJ. 2020. [Link]

-

Merck Index Online. Norepinephrine. [Link]

Sources

- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Norepinephrine Bitartrate CAS#: 69815-49-2 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. GSRS [precision.fda.gov]

- 7. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Norepinephrine Bitartrate | CAS#:108341-18-0 | Chemsrc [chemsrc.com]

- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 10. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. publications.ashp.org [publications.ashp.org]

- 13. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. ejhp.bmj.com [ejhp.bmj.com]

- 16. viatris.com [viatris.com]

- 17. biosynth.com [biosynth.com]

- 18. pfizermedical.com [pfizermedical.com]

- 19. ejhp.bmj.com [ejhp.bmj.com]

- 20. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 22. Norepinephrine - Wikipedia [en.wikipedia.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on (S)-(+)-Norepinephrine L-bitartrate: Stereoisomers and Biological Activity

Introduction: The Criticality of Chirality in Pharmacology

Norepinephrine, a catecholamine, is a pivotal neurotransmitter and hormone in the human body, orchestrating the "fight-or-flight" response and modulating a vast array of physiological processes, from cardiovascular function to attention and arousal.[1][2] Structurally, norepinephrine possesses a chiral center, giving rise to two stereoisomers—enantiomers that are non-superimposable mirror images of each other: (R)-(-)-norepinephrine and (S)-(+)-norepinephrine.[3] This guide delves into the profound impact of this stereoisomerism on the biological activity of norepinephrine, with a particular focus on the commercially available and therapeutically utilized form, which is often formulated with L-bitartrate.

In the realm of drug development and pharmacology, the stereochemical composition of a therapeutic agent is of paramount importance. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established clear guidelines emphasizing the need to characterize the isomeric composition of chiral drugs.[4][5][6] This is because enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, a thorough understanding of the stereoselectivity of drug action is fundamental to the development of safer and more effective medicines.[7]

This technical guide will provide a comprehensive overview of the stereoisomers of norepinephrine, their differential biological activities, the rationale behind the use of the L-bitartrate salt, and the analytical methodologies employed to ensure stereochemical purity.

The Dichotomy of Norepinephrine Enantiomers: A Tale of Two Isomers

The biological activity of norepinephrine is overwhelmingly attributed to its levorotatory isomer, (R)-(-)-norepinephrine.[3] This stereoselectivity is a direct consequence of the three-dimensional arrangement of atoms around the chiral center, which dictates the molecule's ability to bind to and activate its target adrenergic receptors.[3]

The (S)-(+)-enantiomer, in stark contrast, is largely considered inactive. Its presence in a racemic mixture effectively dilutes the concentration of the active (R)-(-) isomer, leading to a lower overall potency.[3]

Differential Receptor Binding and Activation

Norepinephrine exerts its physiological effects by binding to a family of G protein-coupled receptors known as adrenergic receptors, which are broadly classified into α and β subtypes.[3][8][9] The stereochemistry of norepinephrine is critical for its interaction with these receptors.

Experimental evidence consistently demonstrates that the (R)-(-)-isomer of norepinephrine possesses a significantly higher affinity and potency for adrenergic receptors, particularly α-adrenergic receptors, compared to the (S)-(+)-isomer.[3] While norepinephrine binds to α1, α2, and β1 receptors, it exhibits lower activity at β2 receptors.[8][10] The subtle structural difference between the enantiomers results in a profound disparity in their ability to induce the conformational changes in the receptor necessary for signal transduction.

| Receptor Subtype | Predominant G-protein Coupling | Second Messenger | Primary Physiological Effect of (R)-(-)-Norepinephrine |

| α1 | Gq | ↑ Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Vasoconstriction, Increased peripheral resistance, Increased blood pressure[11] |

| α2 | Gi | ↓ Cyclic AMP (cAMP) | Inhibition of norepinephrine release (autoreceptor), Mixed smooth muscle effects[8][12] |

| β1 | Gs | ↑ Cyclic AMP (cAMP) | Increased heart rate (chronotropy), Increased cardiac contractility (inotropy)[10][11] |

Signaling Pathways: The Molecular Cascade of Norepinephrine Action

The binding of the active (R)-(-)-norepinephrine enantiomer to its cognate adrenergic receptors initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by (R)-(-)-norepinephrine leads to the coupling of the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins that ultimately mediate the physiological response, such as smooth muscle contraction.[11]

β1-Adrenergic Receptor Signaling

Upon binding of (R)-(-)-norepinephrine, β1-adrenergic receptors couple to the Gs protein. The activated α-subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA). PKA then phosphorylates a variety of intracellular proteins, including ion channels and enzymes, leading to physiological effects such as increased heart rate and contractility.[11]

The Role of L-Bitartrate in Norepinephrine Formulation

Norepinephrine is commercially available as (R)-(-)-norepinephrine L-bitartrate monohydrate.[13][14] The use of L-(+)-tartaric acid in the formulation serves several critical purposes:

-

Chiral Resolution: L-(+)-tartaric acid is a chiral resolving agent used in the industrial synthesis of (R)-(-)-norepinephrine.[15][16][17] During the manufacturing process, a racemic mixture of norepinephrine is produced. By reacting this mixture with an enantiomerically pure acid like L-(+)-tartaric acid, diastereomeric salts are formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. This is a crucial step in isolating the desired (R)-(-)-norepinephrine enantiomer with high enantiomeric purity.[17]

-

Stability and Solubility: The bitartrate salt form enhances the stability and aqueous solubility of norepinephrine, which is essential for its formulation as a sterile aqueous solution for intravenous administration.[13][18]

Analytical Methodologies for Stereoisomer Characterization

Ensuring the stereochemical purity of (R)-(-)-norepinephrine L-bitartrate is a critical aspect of quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the chiral separation and quantification of norepinephrine enantiomers.[19][20]

Experimental Protocol: Chiral HPLC Separation of Norepinephrine Enantiomers

This protocol provides a general framework for the chiral separation of norepinephrine enantiomers based on established methods.[19][21][22] Optimization will be required depending on the specific column and instrumentation used.

Objective: To separate and quantify the (R)-(-) and (S)-(+) enantiomers of norepinephrine in a given sample.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., β-cyclodextrin based, such as ORpak CDBS-453)[19][21]

-

Norepinephrine bitartrate reference standards for both enantiomers

-

Mobile phase components (e.g., sodium chloride, acetic acid, acetonitrile, phosphate buffer)[19][22]

-

Sample to be analyzed

Methodology:

-

Mobile Phase Preparation:

-

Prepare the mobile phase as per the column manufacturer's recommendations or established literature methods. For example, a mobile phase could consist of a 200 mM sodium chloride aqueous solution with 0.05% acetic acid, mixed with acetonitrile in a 95:5 (v/v) ratio.[22]

-

Filter and degas the mobile phase before use.

-

-

System Preparation:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the norepinephrine reference standards and the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 100 µg/mL).[19]

-

-

Chromatographic Analysis:

-

Set the UV detector wavelength to 280 nm.[19]

-

Inject a defined volume of the standard solutions and the sample onto the column.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R)-(-) and (S)-(+) enantiomers based on the retention times of the reference standards.

-

Calculate the enantiomeric purity (or enantiomeric excess) of the sample using the peak areas of the two enantiomers.

-

Conclusion: The Imperative of Stereochemical Precision

The case of norepinephrine provides a quintessential example of the stereoselectivity of drug action. The biological activity resides almost exclusively in the (R)-(-)-enantiomer, highlighting the critical importance of stereochemical purity in pharmaceutical formulations. For researchers and drug development professionals, a deep understanding of the distinct properties of stereoisomers is not merely an academic exercise but a fundamental requirement for the rational design and development of safe and effective therapeutics. The use of chiral resolving agents like L-bitartrate and the application of robust analytical techniques such as chiral HPLC are indispensable tools in ensuring that the final drug product meets the highest standards of quality and purity from a stereochemical perspective.

References

- A Comparative Guide to Chiral Separation of DL-Norepinephrine Tartrate Enantiomers by HPLC - Benchchem. (n.d.).

- Chiral Separation of Norepinephrine (CDBS-453) | Shodex HPLC Columns and Standards. (n.d.).

- Development of New Stereoisomeric Drugs May 1992 - FDA. (1992, May 1).

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central. (n.d.).

- FDA's policy statement for the development of new stereoisomeric drugs - PubMed. (1992).

- Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column - ResearchGate. (2025, August 6).

- A Comparative Analysis of DL-Norepinephrine Tartrate and L-Norepinephrine Tartrate: Unraveling Stereoselectivity in Biological Activity - Benchchem. (n.d.).

- Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery - PubMed. (n.d.).

- FDA's policy statement for the development of new stereoisomeric drugs. - Semantic Scholar. (1992).

- Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC - NIH. (2017, May 31).

- FDA policy and regulation of stereoisomers: paradigm shift and the future of safer, more effective drugs - PubMed. (1999).

- A process for the preparation of enantiomerically pure norepinephrine - Google Patents. (n.d.).

- A process for the preparation of enantiomerically pure norepinephrine - Google Patents. (n.d.).

- Norepinephrine bitartrate - New Drug Approvals. (2021, March 18).

- Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents. (n.d.).

- Norepinephrine | C8H11NO3 | CID 439260 - PubChem - NIH. (n.d.).

- Norepinephrine | 51-41-2 - ChemicalBook. (n.d.).

- Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap. (n.d.).

- Analysis of endogenous epinephrine and norepinephrine enantiomers in rat plasma and application to a stereoselective pharmacokinetics - PubMed. (2020, January 5).

- Norepinephrine - Wikipedia. (n.d.).

- Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. (2020, October 22).

- Norepinephrine Bitartrate Injection, USP - Baxter PI. (n.d.).

- L-(−)-Norepinephrine (+)-bitartrate salt monohydrate - Sigma-Aldrich. (n.d.).

- L(-)-Norepinephrine Bitartrate|High-Purity Research Chemical - Benchchem. (n.d.).

- Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem. (n.d.).

- Chiral HPLC Separations - Phenomenex. (n.d.).

- Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.).

- L-(-)-Norepinephrine (+)-bitartrate salt monohydrate - Chem-Impex. (n.d.).

- Norepinephrine | C8H11NO3 | CID 439260 - PubChem. (n.d.).

- Decoding Norepinephrine Bitartrate: A Comprehensive Study of its R&D Trends. (2023, September 19).

- Ligands of Adrenergic Receptors: A Structural Point of View - PMC - PubMed Central. (n.d.).

- Norepinephrine - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- How Noradrenaline / Norepinephrine binds with adrenergic receptor? - YouTube. (2020, March 14).

- The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - Frontiers. (n.d.).

- 2-Minute Neuroscience: Norepinephrine - YouTube. (2019, December 4).

- Norepinephrine vs epinephrine: what's the difference? - Drugs.com. (2024, September 26).

Sources

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. Norepinephrine vs epinephrine: what's the difference? [drugs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA policy and regulation of stereoisomers: paradigm shift and the future of safer, more effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine | 51-41-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]

- 13. baxterpi.com [baxterpi.com]

- 14. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP3725765A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]

- 16. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]

- 17. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]

- 18. chemimpex.com [chemimpex.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. shodex.com [shodex.com]

- 22. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Cornerstone of Sympathetic Signaling: A Technical Guide to the Discovery and Neuroscience of (R)-(-)-Norepinephrine L-Bitartrate

This guide provides an in-depth exploration of (R)-(-)-Norepinephrine L-bitartrate, a molecule central to our understanding of neuroscience and pharmacology. From its initial distinction from epinephrine to the elucidation of its stereospecific functions and the development of methods for its enantiomeric purification, the story of norepinephrine is a narrative of scientific rigor and discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of its history, synthesis, and profound role in modulating neural circuits.

Part 1: From "Sympathin" to a Defined Neurotransmitter: The Historical Unraveling

The journey to understanding norepinephrine began with early observations of the physiological effects of adrenal extracts and sympathetic nerve stimulation.

The Era of "Sympathin": An Undifferentiated View

In the early 20th century, Walter Cannon and his colleagues proposed the existence of a chemical mediator released by sympathetic nerve endings, which they termed "sympathin."[1] They theorized that a single precursor, likely adrenaline (epinephrine), was released and then converted into either an excitatory ("Sympathin E") or inhibitory ("Sympathin I") substance by the target tissue.[1] This model, while pioneering the concept of chemical neurotransmission, lacked the chemical specificity that would later be discovered.

The Landmark Discovery by Ulf von Euler

The definitive identification of norepinephrine as a distinct entity is credited to the Swedish physiologist Ulf von Euler. In the mid-1940s, through meticulous analysis of tissue extracts, von Euler discovered a sympathomimetic substance that differed from epinephrine.[2][3] In 1947, he successfully isolated and identified this compound as noradrenaline (norepinephrine), demonstrating that it, not epinephrine, was the principal neurotransmitter of the sympathetic nervous system in mammals.[4][5][6] This seminal discovery, which earned him a share of the 1970 Nobel Prize in Physiology or Medicine, fundamentally shifted the understanding of autonomic pharmacology.[4][7]

Elucidating the Biosynthetic Pathway

Following its discovery, the focus shifted to the origin of norepinephrine within the body. In 1939, the German-British biochemist Hermann Blaschko proposed the metabolic pathway for its synthesis from the amino acid tyrosine.[8] This pathway was further solidified by the work of Peter Holtz, who identified the enzyme L-DOPA decarboxylase, a critical component in the conversion of L-DOPA to dopamine, the immediate precursor to norepinephrine.[8]

The complete biosynthetic pathway is now understood to be a series of enzymatic steps: Phenylalanine is converted to Tyrosine, then to L-DOPA, followed by Dopamine, and finally to Norepinephrine by the enzyme dopamine β-hydroxylase.[9]

Part 2: The Criticality of Chirality: (R)-(-)-Norepinephrine

Early chemical syntheses of norepinephrine produced a racemic mixture, a 50:50 combination of two enantiomers that are non-superimposable mirror images of each other. It was quickly determined that the biological activity resided almost exclusively in one of these isomers.

Understanding the Nomenclature: (R) vs. (S) and L vs. D

The stereochemistry of norepinephrine can be confusing due to historical and differing nomenclature systems. It is crucial for any researcher in this field to have a clear understanding.

-

Cahn-Ingold-Prelog (CIP) Convention (R/S): This system assigns priority to the groups attached to the chiral center based on atomic number. For norepinephrine, the biologically active enantiomer has the (R) configuration.[3][10]

-

Optical Activity (d/l or +/-): This refers to the direction in which an enantiomer rotates plane-polarized light. The active isomer is levorotatory, meaning it rotates light to the left, and is thus designated as (-) .[3]

-

Fischer-Rosanoff Convention (D/L): This older system relates the configuration of a molecule to that of glyceraldehyde. The active norepinephrine isomer is designated as L .

Therefore, the pharmacologically active form of norepinephrine is correctly and most unambiguously referred to as (R)-(-)-Norepinephrine . The term "L-Norepinephrine" is also commonly and acceptably used. The user's initial prompt referring to "(S)-(+)-Norepinephrine" appears to be a common point of confusion; the (S)-enantiomer is the dextrorotatory, biologically less active form.

The "L-bitartrate" portion of the name refers to the counter-ion used to form a stable salt, which is derived from L-(+)-tartaric acid.

The Resolution of a Racemate: Tullar's Foundational Work

The necessity of isolating the active (R)-(-)-enantiomer from the racemic mixture was a critical step for its therapeutic use. In 1948, B. F. Tullar at the Sterling-Winthrop Research Institute published a landmark method for the resolution of racemic norepinephrine (then called dl-arterenol).[8][11] This classical chemical resolution takes advantage of the formation of diastereomeric salts with a chiral resolving agent, in this case, d-tartaric acid (the unnatural enantiomer of tartaric acid). The two resulting diastereomeric salts—(R)-norepinephrine-d-tartrate and (S)-norepinephrine-d-tartrate—have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization.[8]

Part 3: Synthesis and Purification: From Lab Bench to Pharmaceutical Grade

The preparation of enantiomerically pure (R)-(-)-Norepinephrine L-bitartrate is a cornerstone of its pharmaceutical application.

Classical Resolution of Racemic Norepinephrine

The method pioneered by Tullar remains a fundamental example of classical resolution. The following protocol is based on his work and subsequent refinements.[8][12]

-

Salt Formation: A solution of racemic (DL)-norepinephrine free base is prepared in an appropriate solvent, such as aqueous methanol.

-

Addition of Resolving Agent: D-(-)-tartaric acid is added to the solution. This reacts with both enantiomers of norepinephrine to form a mixture of diastereomeric salts: L-(+)-norepinephrine-D-(-)-tartrate and D-(-)-norepinephrine-D-(-)-tartrate.

-

Fractional Crystallization: The mixture is allowed to cool slowly. Due to its lower solubility, the D-(-)-norepinephrine-D-(-)-tartrate salt crystallizes out of the solution first.

-

Isolation of the Undesired Diastereomer: The crystallized D-(-)-norepinephrine-D-(-)-tartrate is removed by filtration.

-

Isolation of the Desired Diastereomer: The mother liquor, now enriched with the more soluble L-(+)-norepinephrine-D-(-)-tartrate, is concentrated. The addition of a less polar co-solvent can then induce the crystallization of the desired diastereomeric salt.

-

Conversion to Free Base: The isolated L-(+)-norepinephrine-D-(-)-tartrate salt is treated with a base, such as aqueous ammonia, to neutralize the tartaric acid and liberate the enantiomerically pure L-(+)-norepinephrine (the (R)-(-) isomer) as a free base.

-

Final Salt Formation: The purified (R)-(-)-norepinephrine free base is then reacted with L-(+)-tartaric acid to form the stable, pharmaceutically utilized (R)-(-)-Norepinephrine L-bitartrate salt, which can be isolated as a monohydrate.[12]

Modern Synthetic and Analytical Approaches

While classical resolution is effective, it has a theoretical maximum yield of 50% for the desired enantiomer. Modern organic synthesis has explored methods to improve efficiency.

-

Asymmetric Synthesis: Newer methods introduce chiral reagents or catalysts during the synthesis to directly favor the formation of the (R)-enantiomer, a process known as asymmetric synthesis or chiral induction. This can significantly increase the overall yield beyond the 50% limit of classical resolution.[4][13][14]

-

Dynamic Kinetic Resolution (DKR): This advanced technique combines the resolution step with in-situ racemization of the unwanted enantiomer. As the desired (R)-enantiomer is removed from the equilibrium (e.g., by crystallization), the remaining (S)-enantiomer is converted back into the racemic mixture, allowing for a theoretical yield approaching 100%.[15]

Quality Control: Chiral HPLC

Ensuring the enantiomeric purity of the final product is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard analytical method.

Caption: Workflow for Chiral HPLC Analysis.

-

Column: A chiral column, such as one with a beta-cyclodextrin derivative stationary phase (e.g., ORpak CDBS-453), is used.[9][16]

-

Mobile Phase: An optimized mobile phase, for example, a buffer solution like 200 mM Sodium Chloride with 0.05% Acetic Acid in a Water/Acetonitrile mixture (e.g., 95/5 v/v), is used for isocratic elution.[9]

-

Temperature: The column is often cooled (e.g., to 10°C) to improve resolution.[17]

-

Detection: A UV detector set to a wavelength of 280 nm is commonly used to detect the catechol ring of norepinephrine.[9]

-

Output: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.) of the (R)-(-)-isomer.

Part 4: The Neurobiology of Norepinephrine

In the central nervous system, norepinephrine acts as a crucial neuromodulator, originating primarily from a small nucleus in the pons called the locus coeruleus (LC).[9] Neurons from the LC project widely throughout the brain, influencing large areas and playing a key role in regulating arousal, attention, vigilance, and the stress response.[7][9][16]

Synaptic Lifecycle of Norepinephrine

Caption: The Synaptic Lifecycle of Norepinephrine.

-

Synthesis: Norepinephrine is synthesized from dopamine within synaptic vesicles.[9]

-

Storage: It is then transported into and stored in these vesicles by the vesicular monoamine transporter (VMAT).[9]

-

Release: Upon arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This triggers the fusion of vesicles with the presynaptic membrane and the release of norepinephrine into the synaptic cleft via exocytosis.[7]

-

Receptor Binding: In the synapse, norepinephrine binds to and activates adrenergic receptors on the postsynaptic (and sometimes presynaptic) neuron.[9]

-

Signal Termination: The signal is terminated primarily by reuptake of norepinephrine back into the presynaptic neuron via the norepinephrine transporter (NET). A smaller portion is metabolized by enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[11]

Adrenergic Receptors and Signaling Cascades

Norepinephrine exerts its diverse effects by binding to two main families of G-protein coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors.[9] These are further divided into several subtypes.

| Receptor Family | Subtypes | Primary G-Protein Coupling | Intracellular Effect |

| Alpha (α) | α₁, (α₁ₐ, α₁ₑ, α₁ₔ) | Gq | Activates Phospholipase C (PLC) |

| α₂ (α₂ₐ, α₂ₑ, α₂c) | Gi/o | Inhibits Adenylyl Cyclase | |

| Beta (β) | β₁, β₂, β₃ | Gs | Activates Adenylyl Cyclase |

| Table 1: Major Adrenergic Receptor Subtypes and Their Signaling Pathways.[9][18] |

Upon norepinephrine binding, α1 receptors activate the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and together with DAG, activates Protein Kinase C (PKC), leading to various cellular responses like smooth muscle contraction.[8]

Caption: α1-Adrenergic Gq Signaling Pathway.

α2 receptors are often located on presynaptic terminals and act as autoreceptors, providing negative feedback.[9] When activated, they couple to the Gi protein, which inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity, often resulting in the inhibition of further norepinephrine release.[9][18]

Caption: α2-Adrenergic Gi Inhibitory Pathway.

All three subtypes of β-receptors couple to the Gs protein.[9] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates numerous downstream proteins, mediating physiological effects such as increased heart rate (β1) and smooth muscle relaxation (β2).[18]

Caption: β-Adrenergic Gs Signaling Pathway.

Quantitative Receptor Binding Data

The affinity of norepinephrine for different adrenergic receptor subtypes varies, which underlies its specific physiological effects. While binding affinities (expressed as Ki or Kd values) can vary based on experimental conditions, the general profile is consistent.

| Receptor Subtype | Representative Affinity (Ki/Kd) | Key Physiological Roles |

| α₁ | High (e.g., ~3.4 x 10⁻⁷ M)[19] | Vasoconstriction, increased blood pressure[16] |

| α₂ | High | Inhibition of neurotransmitter release, sedation[18] |

| β₁ | High | Increased heart rate and contractility[13] |

| β₂ | Low | Bronchodilation, vasodilation in skeletal muscle[18] |

| β₃ | Moderate | Lipolysis, thermogenesis |

| Table 2: General Binding Affinities and Functions of Norepinephrine at Adrenergic Receptors. |

Norepinephrine has a notably higher affinity for β1 receptors compared to β2 receptors, a key difference from epinephrine, which binds to both with high affinity.[13][18]

Conclusion

(R)-(-)-Norepinephrine L-bitartrate is more than just a molecule; it is a testament to a century of neuroscientific and pharmacological advancement. From its differentiation from the generalized "sympathin" by Ulf von Euler to the elegant chemical logic of B.F. Tullar's chiral resolution, its history is foundational to modern drug development. For researchers today, a deep, technical understanding of its stereochemistry, synthesis, and complex signaling through adrenergic receptors is indispensable. As a primary modulator of the central and peripheral nervous systems, norepinephrine continues to be a critical target for therapeutic intervention in a wide array of clinical conditions, from cardiovascular emergencies to psychiatric disorders.

References

-

Wikipedia. (n.d.). Norepinephrine. Retrieved January 14, 2026, from [Link]

-

Paris Brain Institute. (n.d.). Noradrenaline (or norepinephrine). Retrieved January 14, 2026, from [Link]

-

Ghatak, Z. & Sizemore, D. C. (2023). Physiology, Noradrenergic Synapse. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

O'Donnell, J., et al. (2017). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. Neurochemical Research, 42(8), 2228-2246. Retrieved from [Link]

-

Dr. Oracle. (2025). What is norepinephrine's role in the brain? Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN116675612A - Method for dynamic kinetic resolution of racemic norepinephrine.

- Google Patents. (n.d.). CN113717060A - Synthesis method of noradrenaline and bitartrate thereof.

-

Patsnap. (n.d.). Synthesis method of noradrenaline and bitartrate thereof. Retrieved January 14, 2026, from [Link]

-

Ferreira, M. G., et al. (2021). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in Psychiatry, 12, 713399. Retrieved from [Link]

-

Tullar, B. F. (1948). The resolution of dl-arterenol. Journal of the American Chemical Society, 70(6), 2067. Retrieved from [Link]

-

NobelPrize.org. (n.d.). Ulf von Euler – Facts. Retrieved January 14, 2026, from [Link]

-

Britannica. (2025). Ulf von Euler. Retrieved January 14, 2026, from [Link]

-

Shampo, M. A., & Kyle, R. A. (1995). Ulf von Euler--norepinephrine and the Nobel Prize. Mayo Clinic Proceedings, 70(3), 273. Retrieved from [Link]

-

PubChem. (n.d.). Norepinephrine. Retrieved January 14, 2026, from [Link]

-

Pitt Cardiology. (n.d.). Adrenergics Module. Retrieved January 14, 2026, from [Link]

-

Shodex. (n.d.). Chiral Separation of Norepinephrine (CDBS-453). Retrieved January 14, 2026, from [Link]

-

Ruffolo, R. R., et al. (1981). Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta. The Journal of Pharmacology and Experimental Therapeutics, 219(2), 447–452. Retrieved from [Link]

-

Ye, Y., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Journal of Pharmaceutical and Biomedical Analysis, 143, 10-16. Retrieved from [Link]

-

Karolinska Institutet. (2025). Ulf von Euler found the key to the sympathetic nervous system. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity.

-

PubChem. (n.d.). Norepinephrine Bitartrate. Retrieved January 14, 2026, from [Link]

-

DrugBank. (n.d.). Norepinephrine Bitartrate. Retrieved January 14, 2026, from [Link]

-

Chiralpedia. (2022). Naming enantiomers: the left-(or right-) handed? Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 5.6: Labeling Stereogenic Centers with R or S. Retrieved January 14, 2026, from [Link]

Sources

- 1. 636-88-4 CAS MSDS ((S)-(+)-NOREPINEPHRINE L-BITARTRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Physiology, Noradrenergic Synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ulf von Euler found the key to the sympathetic nervous system | Karolinska Institutet [ki.se]

- 5. nobelprize.org [nobelprize.org]

- 6. Ulf von Euler | Nobel Prize, Physiology, Biochemistry | Britannica [britannica.com]

- 7. Ulf von Euler--norepinephrine and the Nobel Prize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The resolution of dl-arterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]

- 13. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN116675612A - Method for dynamic kinetic resolution of racemic norepinephrine - Google Patents [patents.google.com]

- 16. shodex.com [shodex.com]

- 17. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 19. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Adrenergic Receptor Binding Affinity of (S)-(+)-Norepinephrine L-bitartrate

Abstract

(S)-(+)-Norepinephrine, also known as L-noradrenaline, is a pivotal endogenous catecholamine that functions as a hormone and neurotransmitter, mediating a vast array of physiological processes through its interaction with adrenergic receptors.[1][2] This technical guide provides an in-depth analysis of the binding affinity of (S)-(+)-Norepinephrine for the various adrenergic receptor subtypes. We will explore the structural basis of this interaction, present a comprehensive summary of binding affinity data (Kᵢ values), and provide detailed, field-proven protocols for conducting competitive radioligand binding assays. Furthermore, this guide will illustrate the downstream signaling pathways activated upon receptor binding and discuss the causality behind key experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals in the field of adrenergic pharmacology.

Introduction: Norepinephrine and the Adrenergic Receptor Family

(S)-(+)-Norepinephrine L-bitartrate is the salt form of the biologically active enantiomer of norepinephrine.[3][4][5] As a primary neurotransmitter of the sympathetic nervous system and a hormone released from the adrenal medulla, norepinephrine plays a crucial role in the "fight or flight" response, regulating cardiovascular function, arousal, and metabolism.[6][7]

Its physiological effects are mediated by a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors (adrenoceptors).[8][9] These receptors are broadly classified into two main types, α and β, which are further divided into several subtypes:

-

α₁-Adrenergic Receptors: α₁ₐ, α₁ₑ, and α₁D

-

α₂-Adrenergic Receptors: α₂ₐ, α₂ₑ, and α₂C

Norepinephrine is considered a non-selective agonist, demonstrating varying degrees of affinity for multiple adrenergic receptor subtypes, primarily α₁, α₂, and β₁.[8][10][12] Its interaction with β₂ receptors is notably weaker.[6][13] Understanding the precise binding affinity of norepinephrine for each receptor subtype is fundamental to elucidating its pharmacological profile and designing selective therapeutic agents.

Principles of Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., norepinephrine) and its receptor. It is typically quantified by the dissociation constant (Kₔ) or the inhibition constant (Kᵢ).

-

Dissociation Constant (Kₔ): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kₔ value indicates a higher binding affinity.

-